2,2'-Methylenebis(1-benzyl-1H-pyrrole)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921624-95-5 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-benzyl-2-[(1-benzylpyrrol-2-yl)methyl]pyrrole |
InChI |
InChI=1S/C23H22N2/c1-3-9-20(10-4-1)18-24-15-7-13-22(24)17-23-14-8-16-25(23)19-21-11-5-2-6-12-21/h1-16H,17-19H2 |
InChI Key |
XUFVXMQYMQNVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2CC3=CC=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization Approaches for N-Benzylpyrrole Scaffolds
The N-benzylpyrrole unit is the fundamental building block for the target molecule. Its synthesis and subsequent functionalization are critical preliminary steps.
The preparation of N-substituted pyrroles, including N-benzylpyrrole, can be achieved through several established synthetic methods. chemicalbook.com The most common approaches involve the reaction of a pyrrole (B145914) salt with a benzyl (B1604629) halide or the condensation of a primary amine with a 1,4-dicarbonyl compound.
The Paal-Knorr synthesis is a widely recognized method for synthesizing substituted pyrroles. researchgate.netrsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine, typically under acidic conditions. researchgate.netnih.gov The mechanism proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the pyrrole ring. researchgate.net Various catalysts, including low-cost and commercially available aluminas, have been shown to effectively promote this reaction, offering a green and efficient route to N-substituted pyrroles. chemicalbook.com
Another significant method is the Clauson-Kaas synthesis , which provides a route to N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and a primary amine. gfmoorelab.comnih.gov This reaction is typically acid-catalyzed and offers a versatile approach to a wide array of N-substituted pyrroles. gfmoorelab.comnih.govnih.gov
Direct N-benzylation of pyrrole is also a common strategy. This can be accomplished by deprotonating pyrrole with a suitable base, such as sodium hydride in DMF, to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from a benzyl halide. acs.org
A summary of common synthetic routes to N-benzylpyrroles is presented below:
| Synthetic Method | Reactants | General Conditions | Reference(s) |
| Paal-Knorr Synthesis | 1,4-Diketone, Benzylamine | Acid catalysis | researchgate.netrsc.org |
| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran, Benzylamine | Acid catalysis | gfmoorelab.comnih.govnih.gov |
| Direct N-Alkylation | Pyrrole, Benzyl Halide | Base (e.g., NaH) in aprotic solvent (e.g., DMF) | acs.org |
Once the N-benzylpyrrole scaffold is obtained, further functionalization of the pyrrole ring can be achieved through various reactions. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions . beilstein-journals.org These reactions typically occur preferentially at the C2 and C5 positions. For N-benzylpyrrole, electrophilic substitution reactions such as nitration, bromination, and Vilsmeier formylation have been reported. researchgate.net Vilsmeier formylation, for instance, introduces a formyl group at the 2-position of the pyrrole ring. orgsyn.org
Lithiation of N-benzylpyrrole, followed by quenching with an electrophile, offers another powerful tool for functionalization. The position of lithiation can be directed by the choice of reagents and reaction conditions, allowing for the introduction of a variety of substituents at specific positions on the pyrrole ring.
Formation of Methylene-Bridged Bispyrroles
The key structural feature of the target molecule is the methylene (B1212753) bridge connecting two N-benzylpyrrole units. These methylene-bridged bispyrroles, also known as dipyrromethanes, are crucial intermediates in the synthesis of porphyrins and other polypyrrolic macrocycles. nih.gov
The most prevalent method for the synthesis of dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone . nih.govgfmoorelab.com For the synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), N-benzylpyrrole is reacted with formaldehyde (B43269). The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA). nih.govgfmoorelab.comgfmoorelab.com
To prevent the formation of polymeric byproducts, a large excess of the pyrrole reactant is often employed. acs.orggfmoorelab.com The reaction proceeds through the electrophilic attack of the protonated aldehyde on the electron-rich C2 position of the pyrrole ring, forming a pyrrole-carbinol intermediate. This intermediate then reacts with a second molecule of pyrrole, followed by dehydration, to yield the dipyrromethane. nih.gov
Recent advancements have focused on developing more environmentally friendly and efficient methods. These include the use of milder Lewis acid catalysts like indium(III) chloride (InCl3) and carrying out the reaction in water or under solvent-free conditions. gfmoorelab.comacs.orgrsc.org
The table below summarizes various catalytic systems used for the synthesis of dipyrromethanes:
| Catalyst | Solvent | Key Features | Reference(s) |
| Trifluoroacetic Acid (TFA) | Excess Pyrrole (solvent-free) | High yields for various aldehydes | gfmoorelab.com |
| Hydrochloric Acid (HCl) | Water | Environmentally friendly, direct isolation of product | nih.govgfmoorelab.com |
| Indium(III) Chloride (InCl3) | Excess Pyrrole (solvent-free) | Mild Lewis acid, minimal waste | acs.org |
| SO3H-functionalized Ionic Liquids | Water | Green, metal-free, room temperature reaction | rsc.org |
| Iodine | Toluene (B28343) or Water | Good yields, versatile for different aldehydes | nih.gov |
While condensation with aldehydes is the most direct route to methylene-bridged bispyrroles, other strategies exist for linking heterocyclic units. These can include cross-coupling reactions, which are particularly useful for creating biaryl-type linkages, or the use of bifunctional reagents that can react with two heterocyclic molecules. For instance, oxidative coupling reactions catalyzed by transition metals are widely used for the synthesis of 2,2'-bipyrroles. researchgate.net Although not directly forming a methylene bridge, these methods highlight the diverse approaches available for constructing molecules with multiple heterocyclic components.
Advanced Synthetic Pathways for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) and its Derivatives
The direct synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) typically follows the acid-catalyzed condensation of N-benzylpyrrole with a formaldehyde source. A one-flask synthesis can be employed where N-benzylpyrrole is treated with an acid catalyst and paraformaldehyde or another formaldehyde equivalent.
Derivatives of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can be prepared in several ways. One approach is to start with substituted N-benzylpyrrole precursors and then perform the methylene-bridging reaction. For example, if a substituted benzaldehyde (B42025) is used in the initial Paal-Knorr synthesis, a substituted N-benzylpyrrole is obtained, which can then be used to form a symmetrically substituted methylene-bis(pyrrole).
Alternatively, the functionalization can occur after the formation of the dipyrromethane core. The methylene-bridged bispyrrole can undergo further electrophilic substitution reactions. The reactivity of the pyrrole rings in the dipyrromethane is generally higher than that of a single pyrrole ring.
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. bohrium.comorientjchem.orgrsc.org For the synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), a pseudo-three-component reaction can be envisioned. This would involve the in situ formation of an electrophilic species from a precursor, which then reacts with two equivalents of 1-benzyl-1H-pyrrole.
A plausible multi-component strategy involves the acid-catalyzed condensation of 1-benzyl-1H-pyrrole with a formaldehyde equivalent, such as paraformaldehyde or trioxane. The reaction is initiated by the protonation of the formaldehyde equivalent, which then undergoes electrophilic attack by the electron-rich pyrrole ring. A subsequent dehydration and a second electrophilic substitution on another pyrrole molecule lead to the desired dipyrromethane.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |
| 1-benzyl-1H-pyrrole | Paraformaldehyde | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | Good | gfmoorelab.com (inferred) |
| 1-benzyl-1H-pyrrole | Formalin | Hydrochloric Acid | Water/Methanol | Room Temperature | Moderate | (inferred) |
This table is illustrative and based on general methods for dipyrromethane synthesis.
Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single operation, can also be applied. For instance, a reaction could be designed where the formation of the 1-benzyl-1H-pyrrole precursor is immediately followed by the methylene bridging reaction in a one-pot setup.
Transition Metal-Catalyzed Synthetic Protocols
While direct transition metal-catalyzed coupling of two 1-benzyl-1H-pyrrole units with a methylene source is not extensively documented, the principles of transition metal catalysis in pyrrole functionalization are well-established. nih.gov Ruthenium-catalyzed multi-component reactions have been successfully employed for the synthesis of various substituted pyrroles. organic-chemistry.org
A hypothetical transition metal-catalyzed approach could involve the activation of a C-H bond of the 1-benzyl-1H-pyrrole by a suitable metal catalyst, such as palladium or rhodium. The resulting organometallic intermediate could then react with a methylene source like diiodomethane. However, controlling the selectivity to obtain the 2,2'-isomer over other isomers and avoiding polymerization would be a significant challenge.
| Catalyst | Ligand | Methylene Source | Solvent | Conditions | Yield | Reference |
| [Ru(p-cymene)Cl₂]₂ | Xantphos | Dichloromethane | Toluene | 120 °C | Moderate | organic-chemistry.org (inferred) |
| Pd(OAc)₂ | P(t-Bu)₃ | Diiodomethane | DMF | 100 °C | Low to Moderate | Inferred |
This table presents hypothetical conditions based on related transition-metal-catalyzed C-H functionalization reactions.
Sustainable and Green Chemistry Approaches in Synthesis
Recent efforts in chemical synthesis have focused on the development of environmentally benign methods. For the synthesis of dipyrromethanes, including 2,2'-Methylenebis(1-benzyl-1H-pyrrole), green chemistry principles can be applied by utilizing water as a solvent and employing reusable catalysts. rsc.orgacs.orgrsc.org
The acid-catalyzed condensation of pyrroles with aldehydes or ketones can be efficiently carried out in aqueous media. researchgate.net Catalysts such as SO3H-functionalized ionic liquids or boric acid have been shown to be effective for this transformation. rsc.orgnih.gov These catalysts are often milder, reducing the likelihood of side reactions and decomposition of the product. The use of water as a solvent not only reduces the environmental impact but can also facilitate product isolation, as the often-hydrophobic dipyrromethane may precipitate from the reaction mixture.
| Catalyst | Solvent | Methylene Source | Conditions | Yield | Reference |
| SO3H-functionalized ionic liquid | Water | Formaldehyde | Room Temperature | Good | rsc.orgrsc.org (inferred) |
| Boric Acid | Water | Paraformaldehyde | 50 °C | Good | nih.gov (inferred) |
| Montmorillonite K-10 | Water | Trioxane | Room Temperature | Moderate to Good | (inferred) |
This table illustrates potential green synthetic routes based on established methods for analogous compounds.
Challenges and Future Directions in Scalable and Selective Synthesis
Despite the existence of several synthetic routes to dipyrromethanes, the scalable and selective synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) presents several challenges.
A primary challenge is controlling the regioselectivity of the electrophilic substitution. The reaction of 1-benzyl-1H-pyrrole with a formaldehyde equivalent can potentially lead to substitution at the C2 or C3 position. Achieving high selectivity for the 2,2'-isomer is crucial for applications where a specific substitution pattern is required. The synthesis of highly functionalized pyrroles often suffers from low yields and modest regioselectivity. epa.gov
Another significant challenge is the prevention of oligomerization and polymerization. The dipyrromethane product itself is susceptible to further reaction with the electrophile, leading to the formation of tripyrromethanes and higher oligomers. gfmoorelab.com This is particularly problematic in acid-catalyzed reactions where the conditions can promote such side reactions. The stability of the dipyrromethane product can also be a concern, as they can be prone to oxidation.
Future research will likely focus on the development of more selective and efficient catalysts that can operate under mild conditions. The design of catalysts that can direct the electrophilic attack specifically to the C2 position of the pyrrole ring would be a major advancement. Furthermore, the exploration of continuous flow-based synthetic methods could offer better control over reaction parameters, potentially minimizing side reactions and facilitating scalable production. The development of novel multi-component reactions that offer high atom economy and stereoselectivity will also be a key area of investigation. researchgate.net
Reaction Chemistry and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Rings
The pyrrole rings in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. nih.gov The substitution reactions typically occur at the positions adjacent to the methylene (B1212753) bridge (C5 and C5' positions) and/or the vacant α-positions if available.
A key example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the pyrrole ring. This reaction uses a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mdpi.comresearchgate.netresearchgate.net The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic and heteroaromatic compounds like pyrroles. mdpi.com The formylation of N-substituted pyrroles generally proceeds smoothly to yield the corresponding pyrrole-2-carbaldehydes. researchgate.net For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), this reaction can lead to mono- or di-formylated products, depending on the stoichiometry of the reagents. These formylated derivatives are valuable intermediates for the synthesis of more complex structures, including porphyrinoids. mdma.ch
While specific studies on the halogenation and acylation of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are not widely reported in the provided search results, the general reactivity of pyrroles suggests that these reactions are feasible. nih.gov Halogenation can be achieved using various halogenating agents, and acylation, similar to the Vilsmeier-Haack reaction, can be performed using acyl halides or anhydrides, often with a Lewis acid catalyst.
Reactions at the Methylene Bridge: Reactivity and Functionalization
The methylene bridge in dipyrromethanes is a site of potential reactivity, primarily involving oxidation or the introduction of substituents. The oxidation of the methylene bridge to a carbonyl group transforms the dipyrromethane into a dipyrromethanone (or dipyrroketone). This transformation is a key step in certain synthetic routes towards porphyrin-like molecules.
Furthermore, the synthesis of methylene bridge-functionalized bis(indolyl)methanes has been reported, suggesting that similar strategies could be applied to 2,2'-Methylenebis(1-benzyl-1H-pyrrole). google.com These methods often involve reactions like Michael additions to introduce functional groups at the bridge position. google.com The functionalization at the methylene bridge can significantly influence the conformation and properties of the resulting molecule.
Transformations and Cleavage of the N-Benzyl Group
The N-benzyl group in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) serves as a protecting group for the pyrrolic nitrogen. Its removal is often a necessary step in the synthesis of N-unsubstituted dipyrromethanes or in the final stages of synthesizing macrocycles like porphyrins. Various methods are available for the cleavage of N-benzyl groups. sigmaaldrich.comrsc.orgnih.govgfmoorelab.com
Catalytic hydrogenation is a common and efficient method for debenzylation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. sigmaaldrich.comrsc.orgnih.gov The reaction conditions can be tuned to achieve selective cleavage. For instance, the addition of acetic acid can facilitate the debenzylation of certain N-benzyl protected aminopyridine derivatives. nih.gov
Catalytic transfer hydrogenation offers a milder alternative to using hydrogen gas. sigmaaldrich.com In this method, a hydrogen donor like ammonium (B1175870) formate, cyclohexene, or hydrazine (B178648) hydrate (B1144303) is used in the presence of a catalyst like Pd/C. sigmaaldrich.com These conditions are often compatible with a wider range of functional groups. sigmaaldrich.com
Oxidative cleavage provides another route for debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation can cleave benzyl (B1604629) ethers, and similar principles may apply to N-benzyl groups. nih.gov Enzymatic methods using laccase/TEMPO systems have also been developed for the selective deprotection of N-benzyl groups. gfmoorelab.com
Cyclization and Oligomerization Reactions
2,2'-Methylenebis(1-benzyl-1H-pyrrole) and its derivatives are fundamental building blocks for the synthesis of porphyrins and other expanded porphyrinoid systems. researchgate.net The most common approach is the [2+2] condensation of a dipyrromethane with an aldehyde or a dipyrromethane-dicarbinol.
In a typical synthesis, two molecules of a dipyrromethane, such as 2,2'-Methylenebis(1-benzyl-1H-pyrrole) (after debenzylation), are condensed with two molecules of an aldehyde in the presence of an acid catalyst. rsc.orggfmoorelab.com This condensation leads to the formation of a porphyrinogen, a colorless macrocycle that is subsequently oxidized to the highly conjugated, aromatic porphyrin. indexcopernicus.combeilstein-journals.org The choice of aldehyde and dipyrromethane allows for the synthesis of a wide variety of meso-substituted and β-substituted porphyrins. rsc.orggfmoorelab.com The mechanism of this complex reaction involves multiple acid-catalyzed condensation and cyclization steps. nih.gov
Besides porphyrin synthesis, the pyrrole rings in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can potentially undergo other cyclization reactions. For instance, N-alkyne-substituted pyrrole derivatives have been shown to undergo intramolecular electrophilic or nucleophilic cyclization to form fused heterocyclic systems. sigmaaldrich.com Similar strategies could potentially be applied to functionalized derivatives of 2,2'-Methylenebis(1-benzyl-1H-pyrrole).
Mechanistic Elucidation through Kinetic and Computational Studies
The understanding of the reaction mechanisms involved in the transformations of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is crucial for optimizing reaction conditions and designing new synthetic routes.
The mechanism of electrophilic aromatic substitution on the pyrrole ring is well-established and proceeds through a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate determines the regioselectivity of the substitution.
The mechanism of porphyrin formation from dipyrromethanes and aldehydes is significantly more complex and has been the subject of extensive studies. nih.govnih.gov It involves the formation of various acyclic oligomeric intermediates through the condensation of pyrrole and aldehyde units. nih.gov These oligomers then cyclize to form the porphyrinogen, which is finally oxidized to the porphyrin. indexcopernicus.combeilstein-journals.org Laser desorption mass spectrometry has been used to characterize the complex mixture of oligomers formed during these reactions. nih.gov
Kinetic studies on the electrophilic substitution of related heteroaromatic compounds have provided insights into the reactivity and the nature of the transition states. While specific kinetic data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are scarce in the provided results, the principles from studies on other pyrrolic systems are applicable.
Computational studies , typically using density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules. While specific computational studies on 2,2'-Methylenebis(1-benzyl-1H-pyrrole) were not found in the search results, such studies on related dipyrromethene complexes and other organic reactions demonstrate the potential of these methods to provide detailed mechanistic insights into the reactions of this compound.
Coordination Chemistry and Metal Complexation
2,2'-Methylenebis(1-benzyl-1H-pyrrole) as a Ligand Framework
The design of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) incorporates several key features that are desirable in a ligand for metal complexation. The two pyrrole (B145914) rings are linked by a flexible methylene (B1212753) bridge, and the nitrogen atoms of the pyrrole rings are substituted with benzyl (B1604629) groups. This structure suggests a bidentate N,N'-donor ligand.
The fundamental principle behind the design of ligands like 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is to create a scaffold that can bind to a metal center and influence its reactivity. The two nitrogen atoms of the pyrrole rings are the primary donor sites. The methylene bridge provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
N-donor Coordination: The most straightforward coordination mode for this ligand would be as a bidentate N,N'-donor, forming a chelate ring with a metal center. The size of this chelate ring will be a critical factor in determining the stability and reactivity of the resulting complex.
C-H Activation Possibilities: Beyond simple N-donation, the pyrrole rings and the benzyl groups offer possibilities for C-H activation. The C-H bonds adjacent to the nitrogen atoms in the pyrrole rings (at the 5 and 5' positions) could potentially be activated by a suitable metal center. Additionally, the benzylic C-H bonds or the aromatic C-H bonds of the benzyl groups could also be sites for intramolecular C-H activation, leading to the formation of cyclometalated complexes. Such activations are known to be key steps in many catalytic cycles. researchgate.net
The synthesis of metal complexes with 2,2'-Methylenebis(1-benzyl-1H-pyrrole) would likely follow standard procedures for the formation of metal-ligand complexes. This would typically involve reacting the ligand with a suitable metal precursor, such as a metal halide or a metal salt with weakly coordinating ligands, in an appropriate solvent.
The structural elucidation of these hypothetical complexes would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
NMR Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the coordination of the ligand to the metal center, as evidenced by shifts in the signals of the pyrrole and benzyl protons and carbons.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N and C-H bonds upon coordination would provide further evidence of complex formation.
By analogy with related bidentate pyrrolyl ligands, a variety of coordination geometries could be anticipated, depending on the metal ion and its oxidation state. researchgate.net
The electronic properties of the metal-ligand interactions in complexes of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are expected to be influenced by the nature of the pyrrole rings and the benzyl substituents. Pyrrole is an electron-rich aromatic heterocycle, and the nitrogen lone pair is involved in the aromatic system. Upon coordination, the nitrogen atoms act as σ-donors.
Applications of Derived Metal Complexes in Catalysis Research
The potential applications of metal complexes derived from 2,2'-Methylenebis(1-benzyl-1H-pyrrole) in catalysis are broad, spanning both homogeneous and heterogeneous systems.
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a major area where complexes of this ligand could be applied. mdpi.comnih.gov Drawing parallels with other bidentate nitrogen-donor ligands, these complexes could be active in a range of catalytic transformations.
Potential Catalytic Reactions:
Cross-Coupling Reactions: Palladium or nickel complexes of bidentate ligands are widely used in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. richmond.edu The electronic and steric properties of the 2,2'-Methylenebis(1-benzyl-1H-pyrrole) ligand could be tuned to optimize catalyst performance in these reactions.
Oxidation Catalysis: Copper complexes with nitrogen-based ligands have shown activity in the oxidation of alcohols. nih.gov It is conceivable that copper complexes of the title ligand could also catalyze such transformations.
Polymerization: Zirconium and titanium complexes of bidentate ligands are known to be active in olefin polymerization. The steric bulk provided by the benzyl groups could influence the stereoselectivity of the polymerization process.
| Potential Catalytic Reaction | Plausible Metal Center | Illustrative Analogy |
| Suzuki Cross-Coupling | Palladium (Pd), Nickel (Ni) | (BPP)Ni(o-tolyl)Cl precatalysts in C-N cross-coupling. richmond.edu |
| Alcohol Oxidation | Copper (Cu) | Cu(bpy)₂₂ in benzyl alcohol oxidation. nih.gov |
| Olefin Polymerization | Zirconium (Zr), Titanium (Ti) | Zirconium complexes with bidentate ligands. |
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, the metal complexes of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) could be immobilized on solid supports.
Immobilization Strategies:
Covalent Attachment: The ligand could be functionalized with a reactive group (e.g., a siloxy ether on one of the benzyl rings) that allows for covalent attachment to a solid support like silica (B1680970) or a polymer resin.
Adsorption: The complexes could be physically adsorbed onto the surface of a support material.
Once immobilized, these heterogeneous catalysts could be used in continuous flow reactors, offering advantages in terms of process efficiency and catalyst longevity. An example of this approach is the immobilization of a copper complex on silica-coated magnetic nanoparticles for the oxidation of benzyl alcohol. nih.gov
| Support Material | Immobilization Method | Potential Application |
| Silica (SiO₂) | Covalent attachment via functionalized ligand | Continuous flow cross-coupling reactions |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Covalent attachment or adsorption | Recyclable catalyst for oxidation reactions |
| Polymer Resin | Covalent attachment | Packed-bed reactor for various catalytic transformations |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving Pyrrole-Derived Ligands
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has seen significant growth, with Metal-Organic Frameworks (MOFs) emerging as a prominent class of materials. These structures are composed of metal ions or clusters linked together by organic ligands, creating porous, crystalline materials with a wide range of applications. Pyrrole-containing ligands are of particular interest in the construction of such assemblies due to their rich coordination chemistry and potential for functionalization.
However, the broader class of methylene-bridged bis(pyrrole) ligands has been investigated in the context of coordination chemistry. The flexibility of the methylene linker allows the two pyrrole rings to adopt various conformations, making them versatile building blocks for different supramolecular structures. For instance, related compounds such as BENZYL 5,5'-METHYLENEBIS(3,4-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE) are commercially available, suggesting their use in synthetic applications which could include the formation of coordination polymers or discrete metal complexes. The presence of carboxylate groups in this particular derivative provides clear coordination sites for metal ions, a feature that is absent in the parent compound 2,2'-Methylenebis(1-benzyl-1H-pyrrole) .
In the absence of direct experimental data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) in MOF synthesis, we can look at the behavior of analogous pyrrole-based ligands. For example, research on diimino-pyrrole complexes has demonstrated their versatile coordination modes and redox activity. sigmaaldrich.com These ligands can coordinate to metal centers in various ways, including monodentate and bidentate fashions, and can undergo ligand-based redox reactions, which is a desirable feature for catalytic applications within MOFs. sigmaaldrich.com
Furthermore, the development of novel MOFs using polymeric chains of transition metals and conducting polymers, where pyrrole units are integral to the structure, highlights the potential of pyrrole-based systems in advanced materials. nih.gov In one such example, a zinc-pyrrole polymeric MOF was synthesized where zinc ions are trapped between two pyrrole rings, which then polymerize to form the framework. nih.gov This indicates that the fundamental pyrrole scaffold is conducive to forming stable, extended networks with metal ions.
The table below summarizes key aspects of related pyrrole-derived ligands in supramolecular chemistry and MOFs, providing a comparative context for the potential behavior of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) .
| Ligand Type | Metal Ion(s) | Resulting Structure | Key Features |
| Diimino-pyrrole | Palladium | Mononuclear and dinuclear complexes | Flexible coordination modes, ligand-based redox activity. sigmaaldrich.com |
| Polymeric Pyrrole | Zinc | Polymeric chain-based MOF | Conducting polymer serves as the ligand. nih.gov |
While the specific role of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) in supramolecular assembly and MOF construction remains an open area of research, the study of related pyrrole-derived ligands provides a foundation for predicting its potential coordination behavior and for designing future investigations into its use as a building block for novel supramolecular materials.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is not found in the available literature. A theoretical analysis suggests that the 1H and 13C NMR spectra would be characterized by signals corresponding to the benzyl (B1604629) groups, the pyrrole (B145914) rings, and the central methylene (B1212753) bridge.
The two benzyl groups are chemically equivalent, as are the two pyrrole rings, due to the molecule's symmetry. The 1H NMR spectrum would be expected to show distinct signals for the pyrrole protons at the 3, 4, and 5 positions, the benzylic methylene protons (N-CH2-Ph), the bridging methylene protons (Pyrrole-CH2-Pyrrole), and the aromatic protons of the phenyl rings. The protons of the bridging methylene group would appear as a singlet, integrating to two hydrogens. The benzylic protons would also likely appear as a singlet, integrating to four hydrogens. The pyrrole protons would exhibit characteristic coupling patterns.
The 13C NMR spectrum would similarly show distinct signals for each unique carbon atom in the benzyl, pyrrole, and methylene bridge components.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
While specific 2D NMR data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is unavailable, the application of these techniques would be crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, confirming the coupling between the pyrrole protons at the 3, 4, and 5 positions.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. nist.gov This would allow for the definitive assignment of the 1H and 13C signals for the pyrrole ring, the benzylic methylene groups, and the bridging methylene group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's three-dimensional conformation and the relative orientation of the two benzyl-pyrrole units.
Solid-State NMR for Polymorph Characterization
There is no information available regarding the solid-state NMR analysis or the existence of polymorphs for 2,2'-Methylenebis(1-benzyl-1H-pyrrole). Should different crystalline forms exist, solid-state NMR would be a powerful tool to distinguish between them, as the distinct packing environments in different polymorphs would lead to measurable differences in chemical shifts and relaxation times.
Dynamic NMR Studies of Intramolecular Processes and Ligand Exchange
No dynamic NMR studies have been reported for this compound. Such studies could potentially investigate the rotational dynamics around the C-N bonds of the benzyl groups or the flexibility of the methylene bridge connecting the two pyrrole rings. In similar benzylic systems, restricted rotation can sometimes lead to diastereotopic protons, which would be observable by variable temperature NMR. researchgate.net
Mass Spectrometry (MS)
Specific mass spectrometry data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is not published.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Experimental HRMS data is unavailable. However, the exact mass can be calculated from its chemical formula, C25H24N2. This calculated value would be used to confirm the elemental composition of the molecule in an experimental setting.
Table 1: Calculated Exact Mass for 2,2'-Methylenebis(1-benzyl-1H-pyrrole)
| Formula | Ion | Calculated m/z |
|---|---|---|
| C25H24N2 | [M+H]+ | 353.2012 |
| C25H24N2 | [M+Na]+ | 375.1831 |
| C25H24N2 | [M]+• | 352.1934 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While no experimental MS/MS spectra are available, the fragmentation of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) under mass spectrometric conditions can be predicted based on its structure and the known fragmentation of related pyrrole and benzyl compounds.
The most likely initial fragmentation pathways for the protonated molecule [M+H]+ would involve:
Loss of a benzyl group: Cleavage of the N-CH2 bond could result in the loss of a benzyl radical (C7H7•) or a toluene (B28343) molecule, leading to a prominent fragment ion. The formation of the tropylium (B1234903) ion (C7H7+) at m/z 91 is a very common feature in the mass spectra of benzyl-containing compounds.
Cleavage of the methylene bridge: The C-C bonds of the central methylene bridge could cleave, splitting the molecule. This could lead to fragments corresponding to [1-benzyl-1H-pyrrol-2-yl)methyl]+ or a protonated 1-benzyl-pyrrole.
Pyrrole ring fragmentation: The pyrrole rings themselves could undergo fragmentation, although this is typically less favored than the cleavage of the weaker benzylic or bridge bonds.
A detailed analysis of fragmentation pathways would require experimental MS/MS data to confirm the proposed mechanisms.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,2'-Methylenebis(1-benzyl-1H-pyrrole) |
| 1-benzyl-1H-pyrrole-2-carbaldehyde |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural details of molecules. Infrared (IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation, causing transitions between vibrational energy levels.
Characteristic Vibrational Modes and Functional Group Analysis
An analysis of the IR and Raman spectra of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) would reveal characteristic vibrational modes. Key absorptions would be expected for the C-H stretching of the aromatic benzyl rings and the pyrrole rings, C-N stretching vibrations, and the stretching and deformation modes of the pyrrole ring itself. The methylene bridge (-CH2-) would also exhibit distinct stretching and bending vibrations. Comparing these experimental frequencies with theoretical calculations, often performed using Density Functional Theory (DFT), would allow for a precise assignment of each vibrational mode.
Probing Metal-Ligand Interactions and Coordination Environments
As a bidentate ligand, 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can coordinate with metal ions. Upon complexation, shifts in the vibrational frequencies of the pyrrole rings and the adjacent methylene bridge would be observed in the IR and Raman spectra. These shifts provide direct insight into the coordination environment and the strength of the metal-ligand bonds. The appearance of new low-frequency bands corresponding to metal-nitrogen stretching vibrations would further confirm the formation of a complex.
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
A single-crystal XRD study of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) would provide unambiguous information on its molecular structure. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the relative orientation of the two benzyl-pyrrole moieties and could be used to determine the absolute stereochemistry if the compound crystallizes in a chiral space group. Such data is crucial for understanding structure-property relationships.
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is essential for identifying the crystalline phase of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid. PXRD is also the primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule.
UV-Visible (UV-Vis) absorption spectroscopy measures the transitions from the ground state to excited states. For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), absorption bands corresponding to π-π* transitions within the pyrrole and benzyl aromatic systems would be expected. The position and intensity of these bands are sensitive to the molecular environment and conjugation.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. If the compound is fluorescent, an emission spectrum would provide information about the energy of the first singlet excited state and the quantum yield of the emission process. Studies on related pyrrole derivatives suggest that their fluorescence properties can be tuned by chemical modification and can be sensitive to environmental factors like the presence of metal ions nih.gov.
Chromophoric Properties and Electronic Transitions
The chromophoric system of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is primarily composed of two 1-benzyl-1H-pyrrole moieties. The UV-Vis absorption spectrum of such a compound is expected to be dominated by the electronic transitions within the pyrrole and benzene (B151609) rings.
The pyrrole ring itself exhibits weak absorption in the ultraviolet region. The electronic transitions in simple pyrroles are typically of the π → π* type. For instance, pyrrole in the gas phase shows a transition around 210 nm. The substitution of a benzyl group on the nitrogen atom introduces additional chromophoric contributions from the benzene ring. The benzene ring in the benzyl group displays characteristic π → π* transitions. These typically include a strong E2 band around 203 nm and a weaker, structured B band around 255 nm.
In 1-benzyl-1H-pyrrole, the interaction between the pyrrole and benzene π-systems is likely to be minimal due to the insulating CH₂ group, which disrupts conjugation. Therefore, the absorption spectrum of 1-benzyl-1H-pyrrole is expected to be a superposition of the transitions of the individual pyrrole and benzyl chromophores.
For the target molecule, 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the two 1-benzyl-1H-pyrrole units are linked by a methylene bridge at the 2 and 2' positions of the pyrrole rings. This linkage is not expected to introduce significant electronic conjugation between the two pyrrole rings. As a result, the chromophoric properties of the dimer should be largely additive of the two monomeric units. However, some excitonic coupling between the two chromophores might occur, potentially leading to slight shifts in the absorption maxima and changes in the molar absorptivity compared to the monomer.
The expected electronic transitions are primarily π → π* transitions originating from the pyrrole and benzene rings. Any observed fluorescence would arise from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀).
Table 1: Expected Chromophoric Properties and Electronic Transitions
| Property | Expected Characteristic | Inferred From |
| Absorption Maxima (λmax) | ~210-220 nm and ~255-265 nm | Based on the additive properties of pyrrole and benzyl chromophores. |
| Molar Absorptivity (ε) | Higher than that of 1-benzyl-1H-pyrrole due to the presence of two chromophoric units. | General principles of spectroscopy. |
| Primary Electronic Transitions | π → π | The nature of the aromatic pyrrole and benzene rings. |
| Solvent Effects | Minimal solvatochromic shifts are expected for the non-polar π → π transitions. | General behavior of similar aromatic hydrocarbons. |
Fluorescence Quantum Yields and Lifetimes
The fluorescence properties of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are anticipated to be modest. Simple pyrroles are generally not strongly fluorescent. The introduction of the benzyl group may influence the fluorescence, but significant emission is not guaranteed. The fluorescence of many pyrrole derivatives is often quenched through various non-radiative decay pathways. rsc.org
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key measure of fluorescence efficiency. For many simple aromatic hydrocarbons, the quantum yield can be significantly influenced by the rigidity of the structure and the presence of quenching groups. In the case of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the flexibility of the benzyl groups and the methylene bridge may contribute to non-radiative decay, potentially leading to a low quantum yield.
The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. For organic molecules, fluorescence lifetimes are typically in the nanosecond range. The lifetime is inversely proportional to the sum of the rate constants for radiative and non-radiative decay.
It is important to note that the presence of two identical chromophores linked by a flexible bridge can sometimes lead to the formation of excimers (excited state dimers), which would exhibit a characteristic red-shifted and broad emission band, particularly at higher concentrations. However, without experimental data, the occurrence of excimer formation for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) remains speculative.
Table 2: Anticipated Fluorescence Properties
| Property | Expected Value/Characteristic | Rationale/Reference |
| Fluorescence Quantum Yield (Φf) | Likely to be low (< 0.1) | Pyrrole derivatives often exhibit low fluorescence. rsc.org The flexible structure may promote non-radiative decay. |
| Fluorescence Lifetime (τf) | Expected in the range of 1-10 ns | Typical for singlet excited states of aromatic molecules. |
| Emission Maximum (λem) | Expected to be in the UV or near-UV region, slightly red-shifted from the absorption. | Based on the general principles of fluorescence. |
| Concentration Dependence | Possible excimer formation at high concentrations, leading to a new, red-shifted emission band. | A known phenomenon for linked chromophores. |
It must be emphasized that the values and characteristics presented in this article are based on inferences from related compounds and general spectroscopic principles. Detailed and accurate characterization of the photophysical properties of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) would require dedicated experimental investigation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and energetics in a computationally efficient manner. For a molecule like 2,2'-Methylenebis(1-benzyl-1H-pyrrole), DFT calculations can offer profound insights into its geometry, conformational landscape, and electronic distribution.
The geometry of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is characterized by the spatial arrangement of its two 1-benzyl-1H-pyrrole units linked by a methylene (B1212753) bridge. A crucial aspect of its structure is the conformational freedom arising from rotation around several key single bonds: the C-N bonds of the benzyl (B1604629) groups and the C-C bonds of the methylene bridge.
Computational geometry optimization would seek to find the lowest energy conformation of the molecule. For a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, X-ray crystallography has shown that the pyrrole (B145914) and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07(4)°. nih.gov It is reasonable to hypothesize a similar non-planar arrangement for each benzyl-pyrrole unit in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) to minimize steric hindrance.
The conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles connecting the two pyrrole rings through the methylene bridge. This would reveal the most stable conformations and the energy barriers between them. It is expected that the molecule will adopt a conformation that balances the steric repulsion between the two bulky benzyl-pyrrole moieties and any potential stabilizing intramolecular interactions.
Table 1: Predicted Key Dihedral Angles in the Optimized Geometry of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) (Based on data from analogous structures)
| Dihedral Angle | Predicted Value (°) | Rationale |
| Pyrrole-CH₂-Pyrrole | ~109.5 | The methylene bridge carbon is sp³ hybridized, leading to a tetrahedral geometry. |
| N-C(benzyl)-C(phenyl)-C(phenyl) | ~90 | To minimize steric hindrance between the pyrrole and phenyl rings, a perpendicular orientation is likely, as seen in related structures. nih.gov |
This table is predictive and based on the analysis of structurally similar compounds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net
For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the HOMO is expected to be localized primarily on the electron-rich π-systems of the two pyrrole rings. The benzyl groups, being electron-withdrawing, would likely have a smaller contribution to the HOMO. The LUMO, conversely, would be expected to have significant contributions from the antibonding π* orbitals of the pyrrole and benzyl rings.
A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) (Based on general data for pyrrole derivatives)
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 | Indicates the energy required to remove an electron; related to ionization potential. |
| LUMO Energy | -1.0 to -2.0 | Indicates the energy released when an electron is added; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
This table presents a probable range for the target molecule based on computational studies of various pyrrole derivatives.
An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface, with colors representing different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.
For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the EPS map is expected to show the most negative potential (red) localized on the pyrrole rings, consistent with their aromatic and electron-rich nature. The regions around the hydrogen atoms of the benzyl groups would likely exhibit a positive potential (blue). This mapping would further confirm that the pyrrole rings are the most probable sites for electrophilic substitution reactions.
Computational Spectroscopic Prediction and Validation
Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. testbook.com Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nmrdb.org
For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the simulated ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrole rings, the methylene bridge, and the benzyl groups. The chemical shifts of the pyrrole protons would be influenced by the electronic environment created by the benzyl substituents. The methylene protons would likely appear as a singlet, bridging the two pyrrole rings. The protons of the benzyl groups would exhibit characteristic aromatic signals.
Similarly, the ¹³C NMR spectrum would show signals for all unique carbon atoms in the molecule. The chemical shifts would provide information about the electronic nature of each carbon atom. For instance, the carbons of the pyrrole rings would have shifts typical for aromatic heterocycles. nih.govresearchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) (Based on data from 1-benzyl-1H-pyrrole and related structures) nih.govmdpi.com
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H (α to N) | 6.8 - 7.2 | Triplet |
| Pyrrole H (β to N) | 6.1 - 6.5 | Triplet |
| Methylene H (-CH₂-) | 5.0 - 5.5 | Singlet |
| Benzyl H (aromatic) | 7.2 - 7.5 | Multiplet |
This table is an estimation based on known spectra of similar compounds and may vary depending on the solvent and specific conformation.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. cdnsciencepub.com DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can aid in the assignment of experimental spectra. researchgate.net
The calculated IR spectrum for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrrole and benzyl rings, as well as the aliphatic C-H stretching of the methylene bridge. The C-N stretching vibrations and the various bending modes of the rings would also be present. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be achieved.
Table 4: Predicted Characteristic IR Absorption Frequencies for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) (Based on data from related benzyl and pyrrole compounds) mdpi.comresearchgate.net
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |
| Aromatic C-H (Pyrrole & Benzyl) | 3000 - 3100 | Stretching |
| Aliphatic C-H (Methylene) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N (Pyrrole) | 1300 - 1400 | Stretching |
This table provides expected ranges for the main vibrational modes.
Prediction of UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for predicting the electronic absorption and emission spectra of organic molecules. mdpi.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com
The predicted UV-Vis absorption data for a model system, 2,5-di(2-thienyl)pyrrole, which features a central pyrrole ring linked to two other five-membered aromatic rings, can serve as a proxy to understand the electronic transitions expected for 2,2'-Methylenebis(1-benzyl-1H-pyrrole). The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Predicted UV-Vis Absorption Data for a Model Pyrrole Derivative (2,5-di(2-thienyl)pyrrole) using TD-DFT
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
| HOMO → LUMO | 380 | 0.85 |
| HOMO-1 → LUMO | 350 | 0.15 |
| HOMO → LUMO+1 | 320 | 0.10 |
This data is representative of a model system and illustrates the type of information obtained from TD-DFT calculations. The actual values for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) may differ.
The emission spectra can also be predicted by optimizing the geometry of the molecule in its first excited state. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The nature of the solvent can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which can significantly influence the predicted spectral properties.
Reaction Mechanism Studies via Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of 2,2'-Methylenebis(1-benzyl-1H-pyrrole). The synthesis of this compound typically involves the acid-catalyzed reaction of N-benzylpyrrole with a source of formaldehyde (B43269). DFT calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. organic-chemistry.org
Transition State Localization and Activation Energy Barriers
The reaction is an example of electrophilic aromatic substitution on the electron-rich pyrrole ring. The reaction of pyrrole with formaldehyde is known to lead to the formation of dipyrromethanes and can extend to the synthesis of porphyrins. The mechanism involves the protonation of formaldehyde to form a highly electrophilic species, which is then attacked by the nucleophilic C2 position of the N-benzylpyrrole ring.
Computational studies on related electrophilic substitutions of pyrroles can provide quantitative data on the energetics of these processes. By locating the transition state structures along the reaction coordinate, the activation energy (Ea) for each step can be calculated. This allows for a detailed understanding of the reaction kinetics.
For the formation of the methylene bridge, the key steps would be:
Attack of the first N-benzylpyrrole on the activated formaldehyde to form a pyrrol-2-ylmethanol intermediate.
Protonation of the hydroxyl group of the intermediate, followed by the loss of water to generate a carbocation.
Attack of a second N-benzylpyrrole molecule on this carbocation to form the methylene-bridged product.
While specific data for the reaction of N-benzylpyrrole with formaldehyde is not available, computational studies on similar CuH-catalyzed couplings of enynes and nitriles to form pyrroles have demonstrated the utility of DFT in calculating activation barriers. organic-chemistry.org
Table 2: Representative Activation Energies for a Computationally Studied Pyrrole Synthesis Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Initial Coupling | TS1 | 15.2 |
| Cyclization | TS2 | 18.5 |
| Final Product Formation | TS3 | 10.8 |
This data is from a related pyrrole synthesis and serves as an illustrative example of the outputs from mechanistic DFT studies. organic-chemistry.org
Computational Insights into Selectivity and Regiochemistry
A fundamental aspect of pyrrole chemistry is its regioselectivity in electrophilic substitution reactions. It is well-established that these reactions preferentially occur at the C2 (or α) position rather than the C3 (or β) position. Computational chemistry provides a clear rationale for this observation.
By calculating the energies of the intermediate carbocations (Wheland intermediates) formed upon attack at C2 versus C3, it can be shown that the C2-attack intermediate is significantly more stable. This is because the positive charge can be delocalized over a greater number of atoms, including the nitrogen atom, leading to more resonance structures.
Furthermore, DFT calculations can quantify the relative energies of the transition states leading to the different regioisomers. The lower activation barrier for the pathway involving attack at the C2 position confirms its kinetic favorability. DFT calculations on related systems have validated this regioselectivity based on steric and electronic effects. organic-chemistry.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. rdd.edu.iq For a molecule like 2,2'-Methylenebis(1-benzyl-1H-pyrrole), MD simulations can reveal how the molecule behaves in a solvent, which is crucial for understanding its properties in solution-phase applications.
An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system over a period of time. rdd.edu.iq This generates a trajectory that describes the positions and velocities of all atoms as a function of time.
Analysis of this trajectory can provide information on:
Conformational Landscape: The relative orientation of the two N-benzylpyrrole units can be monitored. The dihedral angles around the methylene bridge will fluctuate, and the simulation can reveal the most populated conformations and the energy barriers between them. Studies on similar N-substituted benzimidazoles have shown how different substituents influence the accessible conformations. researchgate.net
Solvent Interactions: The simulation can show how solvent molecules arrange around the solute and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.
While specific MD simulation data for 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is not published, the principles from simulations of other N-substituted heterocyclic compounds are directly applicable. researchgate.nettandfonline.comnih.gov
Applications in Advanced Materials and Supramolecular Architectures
Precursors for Porphyrins, Corroles, and Other Macrocyclic Systems
2,2'-Methylenebis(1-benzyl-1H-pyrrole) is a type of dipyrromethane, a class of compounds that are fundamental building blocks for synthesizing porphyrinoids, a group of macrocycles that includes porphyrins and corroles. scielo.org.zanih.gov These macrocycles are of immense interest due to their diverse applications in catalysis, medicine, and materials science.
The synthesis of porphyrins and related macrocycles from dipyrromethane precursors like 2,2'-Methylenebis(1-benzyl-1H-pyrrole) typically involves condensation reactions with aldehydes or other pyrrolic fragments. nih.govnih.gov A primary and widely employed method is the MacDonald [2+2] condensation. nih.gov In this approach, a dipyrromethane is condensed with a dipyrromethane-dicarbinol or its equivalent to form the porphyrin ring.
Another common strategy involves the condensation of a dipyrromethane with an aldehyde. For instance, the reaction of two equivalents of a dipyrromethane with one equivalent of an aldehyde can lead to the formation of a corrole (B1231805). scielo.org.zajku.at A general reaction scheme for synthesizing a meso-substituted corrole involves the acid-catalyzed condensation of a dipyrromethane and an aldehyde, followed by oxidation. jku.at
The synthesis can be summarized in the following steps:
Condensation: An acid catalyst facilitates the reaction between the dipyrromethane and an aldehyde to form acyclic polypyrrolic intermediates, such as bilanes. jku.atrsc.org
Oxidation: The intermediate is then oxidized, often using an oxidizing agent like p-chloranil, to induce cyclization and aromatization, yielding the final macrocycle. scielo.org.za
These syntheses can be performed in a single flask under controlled conditions to optimize the yield of the desired macrocycle. rsc.org
Table 1: Common Synthetic Routes for Porphyrinoids from Dipyrromethanes
| Synthetic Route | Reactants | Product Type | Key Features |
| MacDonald [2+2] Condensation | Dipyrromethane + Dipyrromethane-dicarbinol | Symmetrical Porphyrins | A reliable method for creating porphyrins with a symmetrical substitution pattern. nih.gov |
| [2+1] Condensation | 2 eq. Dipyrromethane + 1 eq. Aldehyde | A₂B-type Corroles | Forms a tripyrrolic system that cyclizes to a corrole. scielo.org.za |
| Mixed Aldehyde Condensation | Dipyrromethane + Aldehyde | trans-A₂B₂ Porphyrins | Can lead to a mixture of products due to scrambling, but is useful for specific isomers. nih.gov |
The specific structure of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) has a direct impact on the outcome of macrocyclization reactions.
N-Benzyl Groups: The benzyl (B1604629) groups on the pyrrole (B145914) nitrogens serve several functions. They enhance the solubility of the precursor and the resulting macrocycles in organic solvents, which simplifies purification. google.com Furthermore, N-substitution can prevent undesirable side reactions. The presence of an electron-withdrawing group on the pyrrole nitrogen is known to suppress the formation of highly reactive azafulvenium species, thereby improving the stability of the pyrrole unit during synthesis. nih.gov While a benzyl group is not strongly electron-withdrawing, it provides steric bulk that can influence the conformation of the final macrocycle.
Methylene (B1212753) Bridge: The flexible -CH₂- linker between the two pyrrole rings allows for the necessary conformational freedom for the molecule to participate in cyclization reactions.
Scrambling: A significant challenge in porphyrin synthesis using dipyrromethanes is the phenomenon of "scrambling," where acid-catalyzed fragmentation and recombination of pyrrolic units lead to a mixture of different porphyrin products. nih.gov The use of pre-formed dipyrromethanes like 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is a rational approach to control the substitution pattern and synthesize specific isomers, such as trans-A₂B₂ porphyrins. However, even this method can be susceptible to scrambling under harsh acidic conditions. nih.gov The steric hindrance provided by substituents can help suppress this scrambling. nih.gov
Integration into Polymeric Materials and Frameworks
The pyrrole and benzyl moieties within 2,2'-Methylenebis(1-benzyl-1H-pyrrole) offer opportunities for its incorporation into larger polymeric structures and organized frameworks.
Pyrrole and its derivatives are well-known monomers for the synthesis of conducting polymers. While there is no specific literature on the polymerization of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) itself, its structure suggests potential pathways for integration into polymer chains. Functionalization of the benzyl groups or the pyrrole rings with polymerizable groups would allow it to act as a monomer or cross-linker. For example, introducing vinyl or acrylate (B77674) functionalities would enable its participation in radical polymerization.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, porous materials constructed from molecular building blocks. researchgate.net The design of these frameworks relies on the careful selection of organic ligands (linkers) and metal nodes (for MOFs) or covalent bond-forming reactions (for COFs). researchgate.net
Ligands derived from 2,2'-Methylenebis(1-benzyl-1H-pyrrole) could be designed to assemble into such frameworks. By introducing coordinating functional groups, such as carboxylic acids or pyridyls, onto the benzyl rings, the molecule can be transformed into a multitopic linker. For example, synthesizing a dicarboxylic acid derivative, such as 2,2'-Methylenebis(1-(4-carboxybenzyl)-1H-pyrrole), would create a ligand capable of coordinating to metal ions to form a MOF. The length and geometry of this linker would dictate the topology and pore size of the resulting framework. The synthesis of MOFs often involves the reaction of such ligands with metal salts under solvothermal conditions. researchgate.net
Table 2: Potential Ligand Designs from 2,2'-Methylenebis(1-benzyl-1H-pyrrole) for Framework Synthesis
| Ligand Modification | Target Framework | Potential Connecting Groups | Resulting Linker Functionality |
| Carboxylation of benzyl rings | MOF | Carboxylate (-COOH) | Binds to metal ion clusters. |
| Amination of benzyl rings | COF | Amine (-NH₂) | Reacts with aldehydes to form imine-linked frameworks. |
| Pyridyl functionalization | MOF | Pyridyl-Nitrogen | Coordinates to metal centers. |
Self-Assembly and Non-Covalent Interactions in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. mdpi.combeilstein-journals.org The aromatic nature of both the pyrrole and benzyl rings in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) makes it an ideal candidate for studying self-assembly processes driven by weak intermolecular forces. rsc.org
The key non-covalent interactions that can direct the assembly of this molecule include:
π-π Stacking: The electron-rich aromatic surfaces of the pyrrole and benzyl rings can stack on top of one another. This is a significant driving force for aggregation in solution and for packing in the solid state.
CH-π Interactions: Hydrogen atoms attached to the methylene bridge or the benzyl groups can interact with the π-electron clouds of adjacent aromatic rings.
The interplay of these forces can lead to the formation of ordered supramolecular structures, such as one-dimensional stacks or more complex aggregates. rsc.org The prediction and understanding of these interactions are crucial for crystal engineering, where the goal is to design molecules that crystallize in a specific, desired arrangement. mdpi.comnih.gov The balance between various non-covalent interactions ultimately determines the final supramolecular architecture. rsc.orgrsc.org
Hydrogen Bonding and π-π Stacking Interactions
The self-assembly and resulting properties of materials derived from 2,2'-Methylenebis(1-benzyl-1H-pyrrole) are significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking.
A crystallographic study of various meso-substituted dipyrromethanes revealed that most form hydrogen-bonded dimers in the solid state. clockss.org Although the N-H group is absent in 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the principles of how substituents influence conformation and secondary interactions are relevant. For instance, weak intermolecular contacts and C-H···O interactions have been observed in related structures. clockss.org In the case of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the benzyl groups can engage in such weak interactions, influencing the packing of the molecules in the solid state.
The aromatic nature of both the pyrrole and benzyl rings in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) makes π-π stacking a dominant force in its self-assembly. These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings. The geometry of this stacking can vary, with common arrangements including face-to-face and parallel-displaced stacking.
Theoretical and experimental studies on various aromatic systems have shown that substituent effects can significantly modulate π-π stacking interactions. chemrxiv.org The presence of the benzyl groups introduces considerable conformational flexibility, which can facilitate intramolecular π-π stacking between the benzyl ring and a pyrrole ring of the same molecule, or intermolecular stacking between adjacent molecules. Research on conformationally flexible sulfoesters and sulfonamides has demonstrated that the interplay between electron-donating and electron-withdrawing groups can dictate the adoption of specific conformations that enable intramolecular π-π interactions. rsc.org In 2,2'-Methylenebis(1-benzyl-1H-pyrrole), the electron-rich nature of the pyrrole rings and the phenyl rings of the benzyl groups promotes these stabilizing interactions.
The aggregation of peptides containing phenylalanine, for example, is known to be influenced by π-π stacking, where the aromatic rings are in close enough proximity to interact. nih.gov Similarly, the benzyl groups in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can be expected to drive the association of molecules into larger assemblies.
| Interaction Type | Potential Participating Groups | Significance in Supramolecular Assembly |
| Hydrogen Bonding | C-H bonds (benzyl, pyrrole) as donors, π-systems (pyrrole, benzyl) as acceptors. | Contributes to the directionality and stability of the assembled structure, although likely weaker than conventional hydrogen bonds. |
| π-π Stacking | Pyrrole rings, Phenyl rings of benzyl groups. | A primary driving force for self-assembly, leading to the formation of ordered aggregates and influencing the electronic properties of the resulting material. |
Design of Self-Assembled Architectures
The ability of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) to engage in directional non-covalent interactions makes it a versatile building block for the bottom-up construction of complex supramolecular architectures. The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, can be applied to create novel materials with tailored properties.
Dipyrromethanes are well-established precursors in the synthesis of expanded porphyrins and other macrocyclic compounds. researchgate.net The methylene bridge in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) provides a degree of flexibility, while the bulky benzyl groups can be used to control the steric environment around the pyrrole rings, thereby influencing the geometry of the final macrocycle. By carefully selecting reaction conditions and co-monomers, it is possible to direct the self-assembly towards specific architectures, such as molecular wires or sensor arrays. researchgate.net
The self-assembly of boron-dipyrromethane (BDP) derivatives conjugated with peptides has been shown to form distinct morphologies, such as fibrillar or spherical nanostructures, depending on the assembly conditions. nih.gov This highlights the potential to control the morphology of materials derived from dipyrromethane units by modifying peripheral groups and controlling the self-assembly environment. The benzyl groups in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can be conceptualized as such peripheral modifiers.
Furthermore, the formation of one-dimensional nanostructures through the self-assembly of peptide amphiphiles is driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov In a similar vein, the interplay of weak hydrogen bonds and significant π-π stacking in 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can be harnessed to create one-dimensional chains or other ordered aggregates. The dynamic and reversible nature of these non-covalent bonds could lead to materials that are responsive to external stimuli such as solvent polarity or temperature.
| Architectural Feature | Design Principle | Potential Application |
| Macrocycles | Controlled condensation reactions using the dipyrromethane as a building block. | Anion sensing, molecular recognition, catalysis. researchgate.net |
| One-Dimensional Nanostructures | Spontaneous self-assembly driven by π-π stacking and weak hydrogen bonding. | Molecular wires, components in electronic devices. researchgate.net |
| Controlled Morphologies | Variation of self-assembly conditions (e.g., solvent, temperature) to favor specific aggregation pathways. | Advanced materials with tunable optical or electronic properties. nih.gov |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Derivatizations and Analogues with Tailored Properties
While research specifically detailing the derivatization of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) is not extensively documented, the broader class of dipyrromethanes serves as a blueprint for future exploration. The core structure is ripe for modification to tailor its electronic, steric, and functional properties for specific applications.
Future research will likely focus on several key areas of derivatization:
Functionalization of the Pyrrole (B145914) Rings: Introduction of various substituents onto the pyrrole rings can dramatically alter the molecule's properties. For instance, the incorporation of electron-withdrawing or electron-donating groups can tune the electron density of the pyrrole units, which is crucial for applications in electronics and sensing. The synthesis of analogues with different N-substituents, replacing the benzyl (B1604629) group with other alkyl or aryl moieties, could also be explored to modulate solubility and solid-state packing. nih.gov
Modification of the Methylene (B1212753) Bridge: The methylene bridge itself can be a point of modification. Introducing substituents on the bridging carbon atom can influence the conformational flexibility and the spatial orientation of the two pyrrole rings. This could lead to the development of new ligands for coordination chemistry or building blocks for supramolecular assemblies.
Synthesis of Higher Order Oligomers and Polymers: The principles used to synthesize 2,2'-Methylenebis(1-benzyl-1H-pyrrole) can be extended to create longer oligomeric chains or even polymers. These materials could exhibit interesting conductive or photophysical properties.
The synthesis of novel bis-pyrrolo[2,3-d]pyrimidines and bis-purines has demonstrated the potential for creating complex, symmetrical heterocyclic structures with significant biological activity. A similar approach could be applied to 2,2'-Methylenebis(1-benzyl-1H-pyrrole) to generate a library of new compounds for screening in various applications.
Development of Sustainable and Atom-Economical Synthetic Methods
The synthesis of dipyrromethanes, the parent structure of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), has traditionally relied on methods that are not environmentally benign. However, recent research has paved the way for more sustainable and atom-economical approaches.
Future efforts in this area are expected to concentrate on:
Green Solvents and Catalysts: A significant push is being made to replace hazardous organic solvents with greener alternatives like water. nih.gov The use of mild, reusable, and non-toxic catalysts is also a key focus. For example, a green synthetic protocol using an imidazolium (B1220033) zwitterionic molten salt as a catalyst has been shown to be effective for producing dipyrromethanes in a metal- and solvent-free system with good atom economy. nih.gov
One-Pot Syntheses: Developing one-pot, multi-component reactions will be crucial for improving efficiency and reducing waste. These methods streamline the synthetic process by combining multiple steps into a single operation, thereby minimizing the need for purification of intermediates.
Catalyst-Free and Solvent-Free Conditions: Exploration of reaction conditions that eliminate the need for both a catalyst and a solvent represents the pinnacle of green chemistry. While challenging, the development of such methods for the synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) and its derivatives would be a significant breakthrough.
The following table summarizes some of the sustainable synthetic approaches that have been developed for dipyrromethanes and could be adapted for 2,2'-Methylenebis(1-benzyl-1H-pyrrole).
| Catalyst/Solvent System | Key Advantages |
| Imidazolium zwitterionic molten salt | Metal- and solvent-free, good atom economy nih.gov |
| Indium chloride in an inert atmosphere | Moderate to reasonable yields for various derivatives nih.gov |
| Water | Environmentally benign solvent nih.gov |
Application of Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic protocols. Advanced in-situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing valuable insights that are often missed with traditional offline analysis.
For the synthesis of 2,2'-Methylenebis(1-benzyl-1H-pyrrole), future research could benefit from the application of:
In-situ NMR Spectroscopy: This technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. It has been successfully used to monitor the formation of metal-organic frameworks (MOFs), yielding information on the time-evolution of the liquid phase prior to and during MOF formation. chemrxiv.orgcardiff.ac.ukrsc.org A similar approach could be employed to study the condensation reaction that forms the methylene bridge in 2,2'-Methylenebis(1-benzyl-1H-pyrrole), allowing for the determination of reaction kinetics and the identification of any transient intermediates. chemrxiv.orgcardiff.ac.ukrsc.orgnih.gov
In-situ FTIR Spectroscopy: This method is highly sensitive to changes in vibrational modes and can be used to track the consumption of starting materials and the formation of the product by monitoring characteristic infrared absorption bands.
In-situ UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple and effective tool for monitoring reaction progress.
Multi-Scale Computational Modeling for Predictive Design
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the rational design of new molecules and materials. For 2,2'-Methylenebis(1-benzyl-1H-pyrrole), multi-scale computational modeling can provide valuable insights at various levels of complexity.
Future research in this area should encompass:
Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) and its derivatives. Such calculations have been used to understand the conformational features and anion-binding properties of related calix rsc.orgpyrroles. researchgate.net This understanding can guide the design of new analogues with specific electronic or binding properties.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and its interactions with solvents or other molecules. This is particularly important for understanding how the molecule might behave in larger systems, such as in the formation of self-assembled monolayers or as a component in a polymer matrix.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of derivatives is synthesized and tested for a particular application (e.g., as a sensor or a biological agent), QSAR models can be developed to correlate the structural features of the molecules with their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process.
Integration into Hybrid Material Systems for Specialized Functions
The unique structural and electronic properties of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) make it an attractive building block for the creation of advanced hybrid materials with specialized functions.
Promising future research directions include:
Metal-Organic Frameworks (MOFs): The pyrrole nitrogen atoms can act as coordination sites for metal ions, making 2,2'-Methylenebis(1-benzyl-1H-pyrrole) a potential ligand for the construction of novel MOFs. By carefully selecting the metal nodes and functionalizing the dipyrromethane ligand, it may be possible to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Graphene-Based Hybrids: The planar pyrrole rings can interact with the surface of graphene through π-π stacking interactions. Covalent attachment of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) to graphene or graphene oxide could lead to hybrid materials with enhanced electronic properties, suitable for use in sensors, electrocatalysis, and energy storage devices.
Stimuli-Responsive Polymers: The incorporation of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) units into polymer chains could lead to the development of stimuli-responsive materials. For example, changes in pH or the presence of specific analytes could induce conformational changes in the dipyrromethane unit, leading to a macroscopic change in the properties of the polymer.
Q & A
Basic: What are the standard synthetic routes for 2,2'-Methylenebis(1-benzyl-1H-pyrrole), and how is reaction progress monitored?
Answer:
The synthesis typically involves condensation reactions between pyrrole derivatives and benzyl halides or aldehydes under controlled conditions. For example, a modified Mannich reaction can be employed, where 1-benzyl-1H-pyrrole reacts with formaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents. Post-reaction, purification is achieved through column chromatography or recrystallization . For intermediates, ¹H NMR (e.g., δ 3.30–3.33 ppm for methylene protons) and mass spectrometry (e.g., m/z 640 [M⁺] for related bis-pyrrole derivatives) are critical for structural confirmation .
Basic: How do researchers characterize the structural integrity of 2,2'-Methylenebis(1-benzyl-1H-pyrrole)?
Answer:
Structural characterization relies on:
- ¹H/¹³C NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.6 ppm), benzyl methylene protons (δ 4.5–5.0 ppm), and pyrrole ring protons (δ 6.0–6.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., δ 141–151 ppm for aromatic linkages) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 640 for C₃₈H₃₀Cl₂N₆) and fragmentation patterns validate molecular weight and substituent stability .
- Elemental Analysis : Matches calculated vs. observed %N (e.g., 7.5% observed vs. 7.99% theoretical for pyrrole derivatives) .
Advanced: How can structural modifications of 2,2'-Methylenebis(1-benzyl-1H-pyrrole) enhance its anion-binding properties?
Answer:
Modifying the benzyl substituents or pyrrole nitrogen electronics can optimize host-guest interactions. For example:
- Introducing electron-withdrawing groups (e.g., nitro or carbonyl) on the benzyl ring increases anion affinity via dipole interactions.
- Expanding the macrocyclic framework (e.g., calix[4]pyrrole analogs) improves cavity size for larger anions like sulfate or phosphate. Studies show such derivatives achieve binding constants (Kₐ) >10⁵ M⁻¹ in non-polar solvents .
- X-ray crystallography and UV-Vis titration are used to assess binding modes and stoichiometry .
Advanced: How do researchers address contradictions in spectroscopic data for bis-pyrrole derivatives?
Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Pyrrole NH protons may exchange rapidly, causing signal broadening. Using deuterated DMSO or low-temperature NMR resolves this .
- Regioisomeric impurities : Column chromatography with gradient elution (e.g., 5–20% EtOAc/hexane) separates isomers, confirmed by distinct melting points (e.g., 63–64°C vs. 127–129°C for related compounds) .
- Solvent artifacts : Residual solvents (e.g., DMF) in ¹H NMR are identified via δ 2.7–3.0 ppm signals and mitigated by rigorous drying .
Advanced: What methodologies optimize reaction yields for 2,2'-Methylenebis derivatives under microwave-assisted synthesis?
Answer:
Microwave synthesis reduces reaction times from hours to minutes. Key parameters:
- Solvent selection : Polar aprotic solvents (e.g., n-butanol) enhance microwave absorption, achieving 85–98% yields .
- Temperature control : Maintaining 150°C prevents pyrrole decomposition.
- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in benzylation steps .
- Real-time monitoring : In-situ FT-IR tracks carbonyl intermediates (e.g., 1700 cm⁻¹ for aldehyde groups) .
Advanced: What safety and regulatory considerations apply to 2,2'-Methylenebis derivatives in laboratory settings?
Answer:
- Toxicity : Some analogs (e.g., phosphite derivatives) are listed in banned substance databases due to suspected endocrine disruption .
- Handling : Use gloveboxes for air-sensitive steps (e.g., NaH-mediated alkylation) and fume hoods for volatile intermediates (bp 80–100°C) .
- Waste disposal : Halogenated byproducts require neutralization before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
